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molecular formula C10H10N2O3S B8689411 Ethyl 3-methyl-4-oxo-4,7-dihydroisothiazolo[5,4-b]pyridine-5-carboxylate CAS No. 1134188-34-3

Ethyl 3-methyl-4-oxo-4,7-dihydroisothiazolo[5,4-b]pyridine-5-carboxylate

Cat. No. B8689411
M. Wt: 238.27 g/mol
InChI Key: ZZUAMFGXDNXAPR-UHFFFAOYSA-N
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Patent
US09399648B2

Procedure details

Ethyl 3-methyl-4-oxo-4,7-dihydroisothiazolo[5,4-b]pyridine-5-carboxylate (18 g, 75.55 mmol) was suspended in 2 N NaOH (100 mL) and the mixture was heated at reflux for 3 h. After hydrolysis was complete, the reaction was filtered to yield a dark brown solid. The solid was washed with water (100 mL) and acetone (50 mL), then air dried to provide 3-methyl-4-oxo-4,7-dihydroisothiazolo[5,4-b]pyridine-5-carboxylic acid as a dark brown powder (15 g, 79% yield). LC/MS m/z 210.8 [M+H]+, retention time 0.67 min (RP-C18, 10-99% CH3CN/0.05% TFA over 3 min). 1H NMR (400 MHz, DMSO-d6) δ 8.92 (s, 1H), 2.75 (s, 3H).
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[C:9](=[O:11])[C:8]([C:12]([O:14]CC)=[O:13])=[CH:7][NH:6][C:5]=2[S:4][N:3]=1>[OH-].[Na+]>[CH3:1][C:2]1[C:10]2[C:9](=[O:11])[C:8]([C:12]([OH:14])=[O:13])=[CH:7][NH:6][C:5]=2[S:4][N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
18 g
Type
reactant
Smiles
CC1=NSC=2NC=C(C(C21)=O)C(=O)OCC
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After hydrolysis
FILTRATION
Type
FILTRATION
Details
the reaction was filtered
CUSTOM
Type
CUSTOM
Details
to yield a dark brown solid
WASH
Type
WASH
Details
The solid was washed with water (100 mL) and acetone (50 mL)
CUSTOM
Type
CUSTOM
Details
air dried

Outcomes

Product
Name
Type
product
Smiles
CC1=NSC=2NC=C(C(C21)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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